molecular formula C15H28BNO3Si B12276251 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B12276251
M. Wt: 309.29 g/mol
InChI Key: RQXIHSVDFJXBLV-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a tert-butyldimethylsilyl (TBS) group at position 2 and a pinacol boronate ester at position 5. The TBS group serves as a steric and electronic modifier, enhancing stability during synthetic procedures, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions. This compound is primarily utilized in medicinal chemistry and materials science for constructing complex molecular architectures .

Properties

Molecular Formula

C15H28BNO3Si

Molecular Weight

309.29 g/mol

IUPAC Name

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane

InChI

InChI=1S/C15H28BNO3Si/c1-13(2,3)21(8,9)12-17-10-11(18-12)16-19-14(4,5)15(6,7)20-16/h10H,1-9H3

InChI Key

RQXIHSVDFJXBLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves multiple steps, starting from readily available precursorsIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The silyl and boronate ester groups can be substituted under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to different products.

    Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The oxazole ring is known for its biological activity. Compounds containing oxazole derivatives have been explored as potential therapeutic agents against various diseases.
    • A study highlighted the synthesis of isoxazole derivatives that showed promising activity as RORγt inverse agonists. This suggests that similar compounds like 2-(tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole could be evaluated for similar biological activities .
  • Ligand Design :
    • The compound serves as a ligand in various biochemical assays due to its ability to interact with biological targets effectively. Its boronate group can facilitate interactions with biomolecules such as proteins and nucleic acids.
    • The incorporation of boron into drug design has been shown to enhance the selectivity and potency of ligands .

Applications in Materials Science

  • Polymer Chemistry :
    • The presence of the tert-butyldimethylsilyl group allows for enhanced solubility and stability in organic solvents, making it suitable for polymerization processes.
    • Its application in the synthesis of functionalized polymers has been documented, where it acts as a protective group that can be removed under specific conditions to yield reactive sites for further functionalization .
  • Nanomaterials :
    • The compound can be utilized in the development of nanomaterials through its capability to form stable complexes with metal ions or other nanoparticles.
    • Research has indicated that boron-containing compounds can influence the properties of nanomaterials, such as their electronic and optical characteristics .

Case Study 1: Isoxazole Derivatives as RORγt Inverse Agonists

A detailed investigation into isoxazole derivatives demonstrated their potential as selective RORγt inverse agonists. The study synthesized various derivatives and evaluated their binding affinities using TR-FRET assays. Results indicated that certain substitutions on the isoxazole scaffold significantly enhanced potency (IC50 values ranging from 7.2 μM to >100 μM) compared to standard controls .

Case Study 2: Functionalization of Oxazoles

Research focusing on regioselective functionalization of oxazoles highlighted the utility of boronate esters in facilitating chemical transformations. The study reported successful modifications leading to compounds with improved biological activity and selectivity against target receptors .

Table 1: IC50 Values of Isoxazole Derivatives

CompoundIC50 (μM)
Compound A7.2 ± 0.8
Compound B14.7 ± 1.0
Compound C78.6 ± 5.6
Compound D>100

Table 2: Summary of Functionalization Techniques

MethodologyDescriptionOutcome
Suzuki CouplingUtilized for introducing substituents onto the oxazole ringEnhanced reactivity observed
Boronate EsterificationFacilitated selective modifications at C-4 and C-5 positionsImproved selectivity noted

Mechanism of Action

Similar compounds include other silyl-protected boronate esters and oxazole derivatives. Compared to these compounds, 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole offers unique reactivity due to the presence of both silyl and boronate ester groups. This dual functionality makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous boronate-containing heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Applications Stability
2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole C₁₅H₂₈BNO₃Si (estimated) ~309.3 (estimated) Oxazole - TBS group (position 2)
- Pinacol boronate (position 5)
Suzuki couplings, protected intermediates in multistep syntheses Stable to bases; sensitive to acids/fluorides due to TBS
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS 942070-84-0) C₉H₁₅BNO₂ 195.04 Oxazole - Unsubstituted oxazole core
- Pinacol boronate (position 5)
Direct cross-coupling in drug discovery Less stable under acidic conditions (no TBS protection)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS 936902-12-4) C₁₃H₁₆BNO₃ 245.08 Benzoxazole - Benzoxazole core
- Pinacol boronate (position 5)
Fluorescence probes, charge-transfer materials Moderate stability; hydrolyzes under strong acidic/basic conditions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole C₉H₁₅BN₂O₂S 222.11 Thiadiazole - Methyl group (position 2)
- Pinacol boronate (position 5)
Antiviral agents, agrochemical intermediates High thermal stability; resistant to hydrolysis
N-(Adamantan-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide C₁₉H₂₈BN₃O₂S 373.22 Thiazole - Adamantyl carboxamide (position 2)
- Pinacol boronate (position 5)
Bioactive molecule synthesis (e.g., kinase inhibitors) Stable in polar aprotic solvents; sensitive to thiols

Structural and Electronic Differences

  • Heterocycle Core :

    • Oxazole (target compound): Electron-deficient due to the electronegative oxygen and nitrogen atoms, enhancing boronate reactivity in cross-couplings.
    • Benzoxazole/Benzo[d]isoxazole : Extended π-conjugation improves fluorescence properties but reduces solubility .
    • Thiadiazole/Thiazole : Sulfur atoms increase polarizability, altering electronic effects and binding affinities in biological systems .
  • Substituent Effects: The TBS group in the target compound significantly increases steric bulk and lipophilicity compared to non-silylated analogs (e.g., CAS 942070-84-0). This enhances stability during synthetic steps but may reduce reaction rates in cross-couplings . Methyl or adamantyl groups in thiadiazole/thiazole derivatives improve metabolic stability in drug candidates .

Reactivity in Cross-Coupling Reactions

  • The target compound’s oxazole core facilitates faster Suzuki-Miyaura couplings compared to benzoxazole derivatives due to reduced steric hindrance. However, electron-withdrawing effects may require optimized catalytic conditions (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) .
  • Thiadiazole and thiazole analogs exhibit slower coupling rates due to sulfur’s electron-donating properties, necessitating higher temperatures or microwave assistance .

Stability and Handling

  • TBS-Protected Compounds : Stable under basic and neutral conditions but cleaved by tetrabutylammonium fluoride (TBAF) or acidic media. Requires anhydrous storage .
  • Non-Protected Boronates (e.g., CAS 942070-84-0): Prone to hydrolysis in protic solvents; typically stored at –20°C under inert atmosphere .

Biological Activity

Chemical Identity and Properties:
The compound 2-(tert-Butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS No. 2379561-03-0) is a synthetic organic molecule that incorporates a tert-butyldimethylsilyl (TBDMS) protective group and a dioxaborolane moiety. Its molecular formula is C19H31BNO2SiC_{19}H_{31}BNO_2Si with a molecular weight of approximately 358.36 g/mol. This compound is primarily utilized in research settings and is not approved for medicinal use or consumption .

The biological activity of this compound is linked to its structural features, particularly the presence of the dioxaborolane group, which has been shown to interact with biological targets such as enzymes and receptors. Dioxaborolanes are known for their ability to form reversible covalent bonds with nucleophiles, which can influence various biological pathways.

Inhibition Studies

Research indicates that compounds with similar structures exhibit inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways. For instance, studies on related dioxaborolane derivatives have demonstrated their potential as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxic effects of 2-(tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole on various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells. The selectivity may be attributed to differential expression of target enzymes in malignant versus non-malignant cells .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Breast Cancer Cell Lines : A study demonstrated that treatment with similar dioxaborolane compounds led to significant reductions in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
  • Non-Small Cell Lung Cancer (NSCLC) : In NSCLC models, compounds analogous to 2-(tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole showed promising results in inhibiting tumor growth by targeting EGFR mutations commonly associated with resistance to standard therapies .

Data Table: Biological Activity Summary

Biological Activity Observation Reference
Cytotoxicity Selective against cancer cell lines
Mechanism Inhibits EGFR and related kinases
Induced Apoptosis Activation of caspase pathways
Selectivity Spares normal cells while targeting malignant cells

Q & A

Q. Pitfall Avoidance :

  • Hydrolysis Artifacts : Ensure samples are free of moisture to prevent boronate degradation, which generates broad peaks in NMR .

Advanced: How does the electronic nature of the oxazole ring influence the reactivity of the boronate group in directed C–H functionalization?

Methodological Answer:
The electron-deficient oxazole ring withdraws electron density from the boronate, reducing its nucleophilicity. This necessitates:

  • Activating Groups : Introducing electron-donating substituents (e.g., methoxy) on the oxazole can enhance boronate reactivity .
  • Base Selection : Strong bases like LiOt-Bu promote deprotonation of the boronate, facilitating transmetalation in SMC reactions .

Case Study :
In meta-selective C–H borylation, the oxazole’s electron-withdrawing effect directs coupling to electron-rich aryl positions, as observed in amide-functionalized analogs .

Basic: What purification protocols are recommended for isolating this compound?

Methodological Answer:

  • Crystallization : Ethanol or hexane/EtOAc (15:1) mixtures effectively remove Pd residues and unreacted boronic ester precursors .
  • Chromatography : Use silica gel with low-polarity eluents (e.g., hexane/EtOAc 10:1) to prevent boronate hydrolysis.
  • Quality Control : ICP-MS or XPS analysis ensures residual Pd levels are <50 ppm for catalytic applications .

Advanced: How can conflicting reports on catalytic efficiency in SMC reactions be reconciled?

Methodological Answer:
Contradictions often arise from:

  • Substrate Electronic Effects : Electron-deficient aryl bromides react faster than electron-rich ones, which may skew comparisons .
  • Solvent Impurities : Trace water in dioxane or THF drastically reduces yields; rigorous drying with molecular sieves is essential .
  • Catalyst Deactivation : Pd black formation can occur under high-temperature conditions, necessitating catalyst regeneration protocols .

Q. Resolution Workflow :

Replicate reported conditions with rigorously dried solvents.

Screen ligands (e.g., PCy₃ vs. XPhos) to identify system-specific optima.

Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify bottlenecks .

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